molecular formula C11H15ClN2OS B1421697 N-(4-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride CAS No. 1251923-05-3

N-(4-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride

Cat. No.: B1421697
CAS No.: 1251923-05-3
M. Wt: 258.77 g/mol
InChI Key: SVYJOADMRFSVEC-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride is a chemical compound that belongs to the class of thiazolidines. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a 4-methylphenyl group attached to the nitrogen atom and a carboxamide group at the 4-position of the thiazolidine ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride typically involves the reaction of 4-methylphenylamine with thiazolidine-4-carboxylic acid. The reaction is carried out in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and automated systems to control the reaction conditions precisely. The purification steps may include crystallization, filtration, and drying to obtain the compound in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nucleophiles such as amines or alcohols, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidine derivatives.

    Substitution: Formation of substituted thiazolidine derivatives.

Scientific Research Applications

N-(4-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

N-(4-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride can be compared with other similar compounds, such as:

    Thiazolidine-2,4-dione: Known for its use in the treatment of diabetes due to its insulin-sensitizing properties.

    Thiazolidine-4-carboxylic acid: Used as a precursor in the synthesis of various thiazolidine derivatives.

    N-phenylthiazolidine-4-carboxamide: Similar structure but with different substituents, leading to variations in chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other thiazolidine derivatives.

Biological Activity

N-(4-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄ClN₂OS, with a molecular weight of 250.76 g/mol. Its structure features a thiazolidine ring and a carboxamide functional group, which are crucial for its biological activity.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC₁₁H₁₄ClN₂OS
Molecular Weight250.76 g/mol
Functional GroupsThiazolidine ring, Carboxamide
Biological TargetsEnzymes, Receptors

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The carboxamide moiety may facilitate hydrogen bonding with enzymes, leading to inhibition of microbial growth. Preliminary studies suggest that this compound can effectively target various pathogens, making it a candidate for further development in antimicrobial therapies.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro assays have demonstrated its potential to inhibit pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases. This activity is likely mediated through its interaction with specific signaling pathways involved in inflammation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of thiazolidine compounds have shown efficacy against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound has been observed to induce apoptosis and cell cycle arrest in these cancer cells, demonstrating its potential as an anticancer agent .

Case Study: Anticancer Mechanism

A study investigating the effects of thiazolidine derivatives on MCF-7 cells found that treatment with this compound resulted in:

  • Inhibition of Cell Proliferation : IC50 values were significantly lower than control treatments.
  • Induction of Apoptosis : Increased early and late apoptosis rates were recorded.
  • Cell Cycle Arrest : The compound caused accumulation of cells in the pre-G1 phase, indicating cell death mechanisms were activated .

Comparison with Similar Compounds

This compound can be compared with other thiazolidine derivatives to highlight its unique properties:

Compound NameStructure FeaturesUnique Aspects
N-(4-cyanophenyl)-1,3-thiazolidine-4-carboxamideSimilar thiazolidine structureEnhanced biological activity due to cyano substitution
Thiazolidine-2,4-dioneKnown for insulin-sensitizing propertiesUsed primarily in diabetes treatment
N-phenylthiazolidine-4-carboxamideLacks cyano groupBroader application scope but potentially less specificity

Properties

IUPAC Name

N-(4-methylphenyl)-1,3-thiazolidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS.ClH/c1-8-2-4-9(5-3-8)13-11(14)10-6-15-7-12-10;/h2-5,10,12H,6-7H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYJOADMRFSVEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CSCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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